Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)-
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Overview
Description
Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- is an organic compound that features a morpholine ring substituted with a 2-(6-methoxy-2-naphthalenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- typically involves the reaction of morpholine with 2-(6-methoxy-2-naphthalenyl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalenyl ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(2-methyl-1-propenyl)-
- 4-(6-Methoxy-2-naphthalenyl)morpholine
- 2-Acetyl-6-methoxynaphthalene
Uniqueness
Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- is unique due to the presence of the 6-methoxy-2-naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
72278-70-7 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[2-(6-methoxynaphthalen-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C17H21NO2/c1-19-17-5-4-15-12-14(2-3-16(15)13-17)6-7-18-8-10-20-11-9-18/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
NIRYXJBBEVXMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCN3CCOCC3 |
Origin of Product |
United States |
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